molecular formula C3H2N4O2 B3251067 1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI) CAS No. 206363-17-9

1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI)

Cat. No.: B3251067
CAS No.: 206363-17-9
M. Wt: 126.07 g/mol
InChI Key: BRUWSSMRVGSTKJ-UHFFFAOYSA-N
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Description

The compound 1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI) (CAS: 300586-80-5) is a heterocyclic molecule with the molecular formula C₃H₃N₃O₄ and a molecular weight of 145.07362 g/mol . Its structure features a 1,2,5-oxadiazole (furazan) core substituted with:

  • A cyano (-C≡N) group at position 3.
  • An amino (-NH₂) group at position 4.
  • An N-oxide moiety at position 2.

This combination of functional groups confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. The N-oxide group enhances solubility in polar solvents, while the amino and cyano groups offer sites for further functionalization .

Properties

IUPAC Name

4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4O2/c4-1-2-3(5)6-9-7(2)8/h(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUWSSMRVGSTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=[N+](ON=C1N)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with nitriles in the presence of oxidizing agents. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and temperatures ranging from 0°C to 110°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other derivatives.

    Substitution: Substitution reactions often involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include bromine (Br2) for oxidation, hydrazine for reduction, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like DCM .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxides, while reduction reactions can produce amines.

Scientific Research Applications

1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI) involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in 1,2,5-Oxadiazole Derivatives

Table 1: Key Structural and Physical Properties
Compound Name (CAS) Molecular Formula Molecular Weight Key Functional Groups Notable Properties
1,2,5-Oxadiazole-3-carboxylic acid,4-amino-,2-oxide (300586-80-5) C₃H₃N₃O₄ 145.07 Carboxylic acid, amino, N-oxide High polarity, hydrogen-bonding capability
1,2,4-Oxadiazole-3-carboxamide,5-amino- (371200-56-5) C₃H₄N₄O₂ 128.09 Carboxamide, amino Enhanced stability due to amide resonance
1,2,5-Oxadiazole-3-carboximidamide,4-amino- (742637-33-8) C₃H₅N₅O 143.09 Carboximidamide, amino High nitrogen content, coordination potential
1,2,5-Oxadiazole-3-carboxylic acid,4-nitro- (N/A) C₃H₂N₃O₅ ~160.06 Nitro, carboxylic acid Electron-withdrawing nitro group, acidic
Key Observations :

Functional Group Impact: The carboxylic acid in the target compound (300586-80-5) increases acidity (pKa ~2–3) compared to the carboxamide derivative (371200-56-5), which exhibits neutral behavior due to resonance stabilization .

Biological Relevance: Amino-substituted oxadiazoles (e.g., 300586-80-5, 742637-33-8) are explored as bioisosteres for carboxyl or amide groups in drug design due to their metabolic stability . Carboximidamide derivatives (e.g., 742637-33-8) may act as ligands in coordination chemistry, leveraging the lone pairs on nitrogen .

Table 2: Reactivity Comparison
Compound Reaction with Bromine (Br₂) Reaction with Amines Stability Under Acidic Conditions
300586-80-5 (Target) Limited data; amino group may undergo diazotization Forms hydrazide derivatives Unstable due to N-oxide protonation
371200-56-5 (1,2,4-Oxadiazole) No direct data; carboxamide likely inert Reacts via amide bond cleavage Stable due to resonance stabilization
742637-33-8 (Carboximidamide) Potential bromination at imidamide group Forms Schiff bases with aldehydes Sensitive to hydrolysis
Key Insights :
  • The amino group in 300586-80-5 is a reactive site for diazotization or coupling reactions, as seen in analogous triazine N-oxide systems (e.g., bromination at amino groups in ) .
  • The N-oxide in 300586-80-5 may decompose under strong acidic conditions, whereas carboxamide derivatives (371200-56-5) remain stable due to resonance .

Biological Activity

1,2,5-Oxadiazole-3-carbonitrile, 4-amino-, 2-oxide (9CI) is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Chemical Formula : C₃H₂N₄O₂
  • Molecular Weight : 110.07 g/mol
  • CAS Number : 206363-17-9

The compound features a five-membered ring containing nitrogen and oxygen atoms, which is characteristic of oxadiazoles. Its structure allows for various chemical interactions, making it a candidate for multiple biological applications.

Synthesis

The synthesis of 1,2,5-Oxadiazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:

  • Reagents : Hydrazine derivatives and nitriles.
  • Conditions : Solvents like dichloromethane (DCM) and temperatures ranging from 0°C to 110°C are often employed to optimize yield and purity.

Antiproliferative Effects

Research indicates that derivatives of 1,2,5-Oxadiazole exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated the cytotoxicity of synthesized oxadiazole derivatives against HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells using the MTT assay. The results demonstrated:

CompoundIC₅₀ (µM)Cell Line
112.5HCT-116
215.0HeLa
310.0HCT-116
418.5HeLa

Several compounds showed promising cytotoxicity, with some exhibiting IC₅₀ values lower than those of standard chemotherapeutic agents .

The mechanism of action involves interaction with topoisomerase I, an enzyme crucial for DNA replication. Molecular docking studies revealed that certain oxadiazole derivatives can inhibit topoisomerase I activity, suggesting a potential pathway for their antiproliferative effects .

Toxicity Studies

Toxicity assessments conducted on zebrafish embryos indicated varying degrees of safety among the compounds. For instance:

CompoundLC₅₀ (mg/L)Observations
A20.58Low toxicity
B5.26Moderate toxicity

These findings highlight the need for further investigation into the safety profiles of these compounds in vivo .

Additional Biological Activities

1,2,5-Oxadiazole derivatives have also been studied for their antimicrobial properties. Some compounds exhibited activity against both gram-positive and gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This antimicrobial activity suggests potential applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for confirming the structure of 1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI)?

  • Methodological Answer: Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy for functional group analysis (e.g., nitrile, oxide, and amino groups), and high-resolution mass spectrometry (HRMS) to verify the molecular formula (C₃H₃N₃O₄, MW 145.07). X-ray crystallography, using programs like SHELXL for refinement, can resolve ambiguities in tautomeric forms or hydrogen bonding .

Q. What are the primary synthetic routes for 1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI)?

  • Methodological Answer: Synthesis typically involves cyclization of nitrile oxide precursors or functionalization of existing oxadiazole scaffolds. For example:

  • Step 1: React hydroxylamine derivatives with α,β-unsaturated nitriles under oxidative conditions to form the oxadiazole ring.
  • Step 2: Introduce the amino group via nucleophilic substitution (e.g., using ammonia or protected amines) followed by oxidation to stabilize the 2-oxide moiety.
    Reaction optimization should consider solvent polarity (e.g., CHCl₃ or CH₂Cl₂) and bases like Et₃N or K₂CO₃ to control regioselectivity .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties and reactivity of this compound?

  • Methodological Answer: Density functional theory (DFT) calculations (e.g., using B3LYP or M06-2X functionals) model the compound’s electron density, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These predict:

  • Reactivity: Susceptibility to nucleophilic attack at the nitrile or electrophilic substitution at the amino group.
  • Solvation Effects: Use polarizable continuum models (PCM) to simulate solvent interactions.
    Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates under varying conditions) .

Q. How can discrepancies between experimental and computational spectroscopic data be resolved?

  • Methodological Answer:

  • Step 1: Re-examine computational parameters (e.g., basis set size, solvation models) and ensure geometry optimization accounts for tautomeric equilibria.
  • Step 2: Compare experimental NMR chemical shifts with gauge-including atomic orbital (GIAO) DFT calculations. For IR, validate vibrational modes using potential energy distribution (PED) analysis.
  • Step 3: If contradictions persist, consider alternative conformers or impurities in the sample. Use high-purity solvents and repeat syntheses to rule out side products .

Q. What mechanistic insights explain the thermal stability of this compound?

  • Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures under inert atmospheres.
  • DFT-Based Mechanistic Studies: Simulate bond dissociation energies (BDEs) to identify weak points (e.g., N-O bond cleavage in the oxadiazole ring).
  • Kinetic Isotope Effects (KIE): Compare decomposition rates of deuterated vs. non-deuterated analogs to confirm hydrogen transfer pathways .

Q. How can regioselectivity challenges in synthesizing derivatives be addressed?

  • Methodological Answer:

  • Protecting Groups: Temporarily block the amino group with tert-butoxycarbonyl (Boc) to direct reactivity to the nitrile.
  • Catalysis: Use transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts to enhance selectivity.
  • In Situ Monitoring: Employ techniques like ReactIR or LC-MS to track intermediate formation and adjust reaction conditions dynamically .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI)
Reactant of Route 2
Reactant of Route 2
1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI)

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